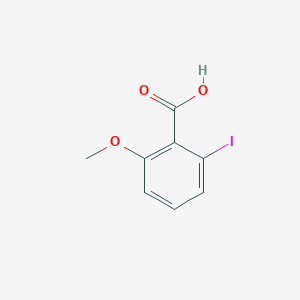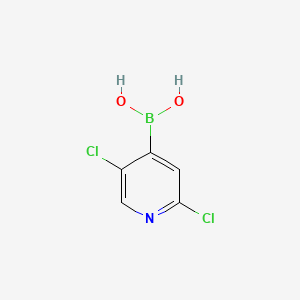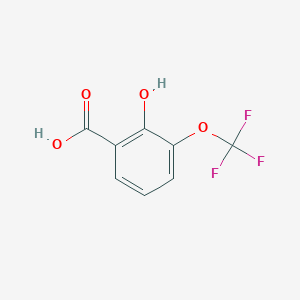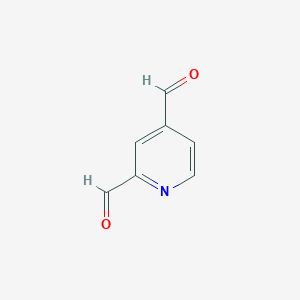
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium refers to the cation [C5H5NH]+. It is the conjugate acid of pyridine. Many related cations are known involving substituted pyridines . Pyridinium iodide (PyI; CAS Number: 18820-83-2) is an organic halide salt used as a precursor in the preparation of perovskite-based opto-electronic systems .
Synthesis Analysis
The Kröhnke pyridine synthesis is a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .
Molecular Structure Analysis
New salts containing cations of selected pyridine derivatives of the composition [pyH]NO3, where py is 2-pyridylmethanol (2-(hydroxymethyl)pyridine, 2pm), 3-pyridylmethanol (3-(hydroxymethyl) pyridine, 3pm), isonicotinamide (4-(aminocarbonyl)-pyridine, inia) and thionicotinamide (4-(aminothiocarbonyl)pyridine, tnia) were synthesised .
Physical And Chemical Properties Analysis
The characterization of the properties of pyridinium ionic liquids is very important for the development and application of new ILs . Introduction of a methyl group in the pyridine 2- and 3-positions reduces the viscosity .
Aplicaciones Científicas De Investigación
Synthesis of Pyridinium Ionic Liquids
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide serves as a key precursor in the synthesis of pyridinium-based ionic liquids. These ionic liquids have gained attention due to their low volatility and thermal stability, making them suitable for use as solvents in chemical reactions and electrochemistry .
Generation of Pyridinium Ylides
This compound is instrumental in generating pyridinium ylides, which are intermediates in various organic reactions. Pyridinium ylides participate in cycloaddition reactions, leading to the formation of complex heterocyclic structures that are valuable in medicinal chemistry .
Antimicrobial Applications
Research has shown that pyridinium compounds exhibit antimicrobial properties. The iodide variant can be used to develop new antimicrobial agents that target resistant strains of bacteria, offering a new avenue in the fight against infections .
Anti-Cancer Research
Pyridinium salts, including the iodide form, are being studied for their potential anti-cancer properties. They can induce apoptosis in cancer cells and are being explored as chemotherapeutic agents .
Anti-Malarial Activity
The unique structure of pyridinium iodide compounds allows them to interfere with the life cycle of the malaria parasite. They are being investigated as a new class of anti-malarial drugs, which is crucial given the rising resistance to current treatments .
Anti-Cholinesterase Inhibitors
These compounds have shown promise as anti-cholinesterase inhibitors, which are useful in treating diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, they help increase the levels of neurotransmitters in the brain .
Materials Science
In the field of materials science, pyridinium iodide salts are used to modify the surface properties of materials. They can be used to create hydrophobic surfaces or to enhance the conductivity of polymers .
Gene Delivery Systems
Pyridinium iodide salts are also being explored for their potential in gene delivery. Their ability to form complexes with DNA makes them suitable candidates for non-viral vectors in gene therapy, which could revolutionize the treatment of genetic disorders .
Mecanismo De Acción
Target of Action
Similar compounds such as pralidoxime, which is a pyridinium compound, are known to target acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime, a related compound, works by reactivating the enzyme cholinesterase, which has been inactivated by organophosphates . It does this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Biochemical Pathways
In the case of pralidoxime, the compound affects the cholinergic system by reactivating acetylcholinesterase, thereby allowing the breakdown of acetylcholine and the termination of synaptic transmission .
Result of Action
In the case of pralidoxime, the compound’s action results in the reactivation of acetylcholinesterase, allowing for the breakdown of acetylcholine and the resumption of normal synaptic transmission .
Safety and Hazards
Direcciones Futuras
Heteroarene 1, n-zwitterions are powerful and versatile building blocks in the construction of heterocycles and have received increasing attention in recent years . The methylation reaction of the pyridine macrocycle with methyl iodide and subsequent ion exchange with ammonium hexafluorophosphate and tetrabutyl ammonium halide gave pyridinium macrocycles .
Propiedades
IUPAC Name |
(1-methylpyridin-1-ium-2-yl)methanol;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDJUFVNLDFOM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CO.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480682 |
Source


|
| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
CAS RN |
3313-51-7 |
Source


|
| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)









